molecular formula C23H18N4O6S B2815338 4-benzenesulfonamido-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886903-24-8

4-benzenesulfonamido-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2815338
CAS RN: 886903-24-8
M. Wt: 478.48
InChI Key: GPIATCRDWUGVMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-benzenesulfonamido-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide” is a new antibacterial compound that combines sulfonamide and benzodioxane fragments in its framework . It has shown potential as an antibacterial agent against Escherichia coli and Bacillus subtilis .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .


Molecular Structure Analysis

The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride, followed by treatment with different alkyl/aralkyl halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 291 g/mol and a melting point of 149 – 152°C . The compound’s structure was confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of N-arenesulfonyl-N′-aroyl-1,4-benzoquinone diimines involves reactions yielding benzamides, which undergo further transformations, demonstrating the compound's role in developing novel organic synthesis methodologies (Konovalova et al., 2014).
  • Another research focused on synthesizing N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives, highlighting their utility in creating potent antibacterial agents and enzyme inhibitors, showcasing the adaptability of such compounds in medicinal chemistry (Abbasi et al., 2017).

Antimicrobial and Anti-HIV Activity

  • Novel benzenesulfonamides bearing 1,3,4-oxadiazole moieties have been synthesized and evaluated for their antimicrobial and anti-HIV activities, indicating the potential of these compounds in the development of new therapeutic agents (Iqbal et al., 2006).

Anticancer Evaluation

  • The synthesis of (E)-5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamides and their evaluation against various cancer cell lines have been documented. These compounds exhibit promising anticancer activities, contributing to the understanding of structure-activity relationships in anticancer drug design (Szafrański et al., 2020).

Antioxidant Activity

  • Research into the antioxidant properties of certain benzenesulfonamide derivatives has also been conducted, underlining the compound's role in exploring new antioxidant agents that could potentially mitigate oxidative stress-related diseases (Bondock et al., 2016).

Mechanism of Action

Target of Action

The primary targets of this compound are bacterial strains such as Escherichia coli and Bacillus subtilis . These bacteria are common pathogens that can cause various infections in humans.

Mode of Action

The compound interacts with these bacterial strains by inhibiting their biofilm formation . Biofilms are communities of bacteria that are embedded in a self-produced matrix of extracellular polymeric substances. They are involved in a wide variety of microbial infections. By inhibiting biofilm formation, the compound prevents the bacteria from establishing infections.

Biochemical Pathways

It’s known that sulfonamides, a group of compounds to which this molecule belongs, inhibit the enzyme carbonic anhydrase . This enzyme is crucial for many biological processes, including pH regulation and CO2 transport. Inhibition of this enzyme can disrupt these processes, leading to the death of the bacteria.

Pharmacokinetics

Pharmacokinetic studies of similar sulfonamides confirm their absorption from the gastrointestinal tract, metabolism in the liver, and excretion through bile or feces . These properties suggest that the compound could have good bioavailability.

Result of Action

The compound has shown significant antibacterial activity. It was found to be a potent inhibitor of biofilm formation in Escherichia coli and Bacillus subtilis . This leads to a reduction in bacterial growth and prevents the establishment of bacterial infections.

properties

IUPAC Name

4-(benzenesulfonamido)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O6S/c28-21(15-6-9-17(10-7-15)27-34(29,30)18-4-2-1-3-5-18)24-23-26-25-22(33-23)16-8-11-19-20(14-16)32-13-12-31-19/h1-11,14,27H,12-13H2,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIATCRDWUGVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)NS(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.